2-(3-isobutyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol
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Overview
Description
2-(3-isobutyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound has a unique structure that includes an isobutyl group and a methyl group attached to the pyrazole ring, along with an ethan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isobutyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-(3-isobutyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-(3-isobutyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-isobutyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H-pyrazol-5-ol
- 5-hydroxy-3-methylpyrazole
- 3-methylpyrazolin-5-one
Uniqueness
2-(3-isobutyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the isobutyl and methyl groups, along with the ethan-1-ol moiety, differentiates it from other pyrazole derivatives .
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-[5-methyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]ethanol |
InChI |
InChI=1S/C10H18N2O/c1-7(2)6-10-9(4-5-13)8(3)11-12-10/h7,13H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
OPGGAGZNOVINSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)CC(C)C)CCO |
Origin of Product |
United States |
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